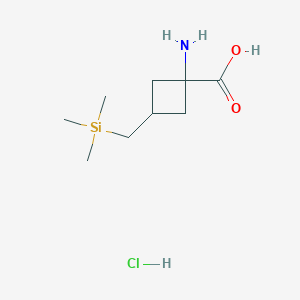

2-(3-Chloropropyl)cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

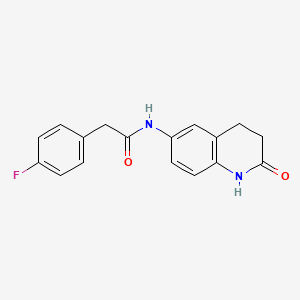

Cyclobutanones are a type of organic compound with a four-membered cyclic ketone structure . They are colorless volatile liquids at room temperature . Due to their unique structures, they have been the subject of numerous studies and have been used in the synthesis of various natural products .

Synthesis Analysis

Cyclobutanones can be synthesized through various methods. One strategy involves the degradation of five-carbon building blocks . Another synthesis of cyclobutanones involves lithium-catalyzed rearrangement of oxaspiropentane .

Molecular Structure Analysis

The molecular structure of cyclobutanones consists of a four-membered ring with a ketone functional group . The exact structure of “2-(3-Chloropropyl)cyclobutan-1-one” would include a 3-chloropropyl group attached to the cyclobutanone ring.

Chemical Reactions Analysis

Cyclobutanones can undergo a variety of chemical reactions. For example, they can participate in [2+2] cycloadditions . They can also undergo chemoselective C-C bond cleavages .

Physical And Chemical Properties Analysis

Physical properties of cyclobutanones include their density, color, and boiling points . The specific physical and chemical properties of “2-(3-Chloropropyl)cyclobutan-1-one” would depend on the exact structure of the compound.

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes: are widely distributed in a variety of natural products that feature diverse pharmaceutical activities and intricate structural frameworks. The [2 + 2] cycloaddition is a primary method for synthesizing cyclobutanes, which are prevalent in drugs and drug prototypes with antibacterial, antiviral, and immunosuppressant properties .

Development of Anti-Viral Medications

The cyclobutane subunit is crucial in the design of anti-viral medications. For instance, modifications of existing drugs to include cyclobutane structures have led to increased efficacy and selectivity in targeting viral proteins .

Advancements in Immunomodulatory Therapies

Cyclobutane motifs are incorporated into immunosuppressant drugs to enhance clinical efficacy. This structural modification can improve the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmaceuticals .

Creation of Anti-Inflammatory Agents

The introduction of cyclobutane structures into anti-inflammatory agents has been shown to increase the potency of these medications. An example is the development of JAK1/JAK3 inhibitors for the treatment of rheumatoid arthritis .

Design of Pain Management Drugs

Cyclobutane derivatives have been used in the synthesis of pain management drugs, such as nalbuphine, which exhibit significant analgesic effects .

Marine Biology and Evolutionary Studies

The presence of cyclobutane-containing secondary metabolites in marine life forms indicates the importance of this structure in biological evolution. Studying these compounds can provide insights into the chemical ecology and evolutionary pathways of marine organisms .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-chloropropyl)cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO/c8-5-1-2-6-3-4-7(6)9/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYGMAPAAWJVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloropropyl)cyclobutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)

![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)

![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)